molecular formula C12H12O4 B8771644 Ethyl 6-methoxybenzo[b]furan-3-carboxylate

Ethyl 6-methoxybenzo[b]furan-3-carboxylate

Cat. No. B8771644
M. Wt: 220.22 g/mol
InChI Key: CSLCYFFJPLEVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxybenzo[b]furan-3-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 6-methoxybenzo[b]furan-3-carboxylate

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3

InChI Key

CSLCYFFJPLEVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a steel high-pressure reaction vessel, a solution of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester (9.10 g, 30.7 mmol) in dimethylformamide (120 mL) is bubbled with carbon monoxide gas for 10 minutes. Ethanol (60 mL), triethylamine (9.25 mL), Pd(OAc)2 (0.20 g), bis-(1,3-diphenylphosphino)propane (0.38 g) are added to the reaction mixture. The mixture vessel is sealed, charged with carbon monoxide (10 g, 30 psi), and heated to 80° C. for 4.5 hours. The mixture is concentrated under reduced pressure and diluted with water (300 mL), and extracted with EtOAc (150 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 15% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (5.50 g, 81%). 1H NMR (400 MHz, CDCl3): δ 8.16 (s, 1H), 7.88 (d, 1H), 7.01 (s, 1H), 6.96 (d, 1H), 4.38 (q, 2H), 3.81 (s, 3H), 1.40 (t, 3H).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
9.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(1,3-diphenylphosphino)propane
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

6-Methoxy-benzofuran-2,3-dicarboxylic acid diethyl ester (24) (27 g, 92 mmol) is dissolved in 200 ml of a DMSO and the mixture is heated to 170° C. Then sodium chloride (10.7 g, 184 mmol) and water (3.3 ml) are added and the mixture is stirred for 2 h at 160° C. (temperature of reaction mixture). Then the mixture is allowed to cool down and evaporated at high vacuum. The residue is dissolved in ethyl acetate, washed with water and brine and dried over sodium sulfate. Evaporation gave an brown solid, which is further purified by Flash-chromatography (silica gel, ethyl acetate/hexanes 3:7).
Name
6-Methoxy-benzofuran-2,3-dicarboxylic acid diethyl ester
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxy-4-methoxybenzaldehyde (45 g, 295.76 mmol) in DCM (80 mL) was added catalytic HBF4 etherate (4 mL, 29.4 mmol) and stirred (rt, 10 min). The reaction mixture was cooled (0° C.) and slowly treated drop wise with ethyl diazoacetate (86 ml, 704.7 mmol) over a 30 minute period while maintaining a controlled temperature (0° C. to 23° C.). The resulting mixture was stirred (rt, 1 h). The reaction mixture was concentrated in vacuo and the resulting dark oil was azeotroped with toluene (200 mL) via rotovap (60° C.). Using a Dean Stark trap, the crude mixture was refluxed (24 h). The reaction was cooled (rt) and concentrated in vacuo. The resulting dark oil was purified by flash column chromatography using EtOAc:hexanes (10%) to provide the title compound as a white solid (24.9 g, 38.2%). MS (ESI): mass calcd. for C12H12O4, 220.2; m/z found, 221.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.16 (s, 1H), 7.90 (d, J=8.6, 1H), 7.03 (d, J=2.2, 1H), 6.98 (dd, J=6.4, 2.3, 1H), 4.39 (q, J=7.2, 2H), 3.86 (s, 3H), 1.41 (t, J=7.2, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Yield
38.2%

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